N-Methoxy-N-methylbutanamide

Description

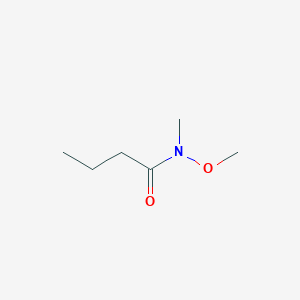

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-5-6(8)7(2)9-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNDGDMDYRDYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00547182 | |

| Record name | N-Methoxy-N-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109480-78-6 | |

| Record name | N-Methoxy-N-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methoxy-N-methylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methoxy-N-methylbutanamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and core applications of N-Methoxy-N-methylbutanamide (CAS No: 109480-78-6). As a prominent member of the Weinreb amide class of reagents, this compound is a versatile intermediate in modern organic synthesis, particularly valued for its controlled reactivity with organometallic reagents. This document details its physicochemical characteristics, provides robust experimental protocols for its preparation and use, and illustrates key synthetic pathways and workflows.

Core Chemical Properties and Structure

This compound is a colorless liquid at room temperature.[1][2] It is classified as a flammable liquid and is known to be moisture-sensitive and hygroscopic, necessitating storage under an inert atmosphere in refrigerated conditions.[1][3] While soluble in water and many organic solvents, some sources indicate it is only slightly soluble in chloroform and methanol.[1][2]

Structural Identifiers

-

Synonyms : N-Methoxy-N-methylbutyramide, Weinreb Butyramide[3]

-

Molecular Formula : C₆H₁₃NO₂[3]

-

SMILES : CCCC(=O)N(C)OC[4]

-

InChI : InChI=1S/C6H13NO2/c1-4-5-6(8)7(2)9-3/h4-5H2,1-3H3[3]

-

InChIKey : KHNDGDMDYRDYBR-UHFFFAOYSA-N[3]

The structure of this compound features a central amide functional group where the nitrogen atom is substituted with both a methyl group and a methoxy group. This specific N,O-disubstitution is the hallmark of a Weinreb amide.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound. Data is compiled from various chemical databases and supplier information. Note that some values are predicted and should be treated as estimates.

| Property | Value | Reference(s) |

| Molecular Weight | 131.17 g/mol | [3] |

| CAS Number | 109480-78-6 | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 222 °C (experimental) | [2] |

| 144.1 ± 23.0 °C (predicted) | [1] | |

| Melting Point | -30 °C | [2] |

| Density | 0.997 g/cm³ (experimental) | [2] |

| 0.948 ± 0.06 g/cm³ (predicted) | [1] | |

| Refractive Index (n20/D) | 1.4300 to 1.4340 | [1] |

Experimental Protocols

This compound is synthesized via standard amide coupling reactions. The two most common laboratory-scale routes start from either butanoic acid or its more reactive derivative, butanoyl chloride.

Protocol 1: Synthesis from Butanoic Acid via CDI Activation

This method avoids the need to handle corrosive acyl chlorides and is effective for acids with some solubility in aprotic solvents. It proceeds via an activated acyl imidazolide intermediate.

Materials:

-

Butanoic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer

Methodology:

-

To a round-bottom flask equipped with a magnetic stir bar, add butanoic acid (1.0 equiv) and anhydrous dichloromethane (to achieve ≈ 0.3 M concentration).

-

To this stirred solution, add CDI (1.1 equiv) in one portion at room temperature. Stirring will be accompanied by the evolution of CO₂ gas as the solution becomes homogeneous. Allow the mixture to stir for 45-60 minutes to ensure complete formation of the acyl imidazolide.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the reaction mixture in one portion. The solution will typically become cloudy.

-

Allow the reaction to stir at room temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and finally with a saturated NaHCO₃ solution or a 1:1 mixture of brine and saturated NaHCO₃.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation if required.

Protocol 2: Application in Weinreb Ketone Synthesis

The primary application of this compound is its reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones. The reaction proceeds via a stable chelated tetrahedral intermediate, which prevents the common problem of over-addition to form a tertiary alcohol.[3]

Materials:

-

This compound

-

Organometallic reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

1 M Hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (oven-dried, under inert atmosphere)

Methodology:

-

In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) in anhydrous THF.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.1-1.2 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours or until TLC analysis indicates the consumption of the starting amide.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or 1 M HCl while the flask is still in the ice bath.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude ketone product (in this example, butyrophenone) can be purified by flash column chromatography on silica gel.

Protocol 3: General Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the different proton environments. The terminal methyl group of the butyl chain will appear as a triplet around 0.9 ppm. The two methylene groups will appear as multiplets between approximately 1.5-1.7 ppm and 2.2-2.4 ppm. Due to restricted rotation around the amide C-N bond, the N-methyl and N-methoxy protons may appear as two distinct singlets (or sometimes broadened signals) at ~3.2 ppm and ~3.7 ppm, respectively.[1]

-

¹³C NMR: Expected chemical shifts include signals for the alkyl chain carbons between ~13-40 ppm. The N-methyl and N-methoxy carbons are expected in the ~33 ppm and ~61 ppm regions, respectively. The carbonyl carbon will appear significantly downfield, typically in the range of 170-175 ppm.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

-

Injector: Use a temperature of ~250 °C.

-

Oven Program: A typical program would start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300. The resulting mass spectrum will show the molecular ion peak (m/z = 131) and characteristic fragmentation patterns that can be used for identification.

References

- 1. rsc.org [rsc.org]

- 2. acdlabs.com [acdlabs.com]

- 3. tutorchase.com [tutorchase.com]

- 4. N-Methoxy-N-methylbutyramide | C6H13NO2 | CID 13704543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the Synthesis of N-Methoxy-N-methylbutanamide from Butyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methoxy-N-methylbutanamide, a Weinreb amide, from butyryl chloride. Weinreb amides are crucial intermediates in organic synthesis, particularly in the pharmaceutical industry, due to their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2][3] This controlled reactivity makes them invaluable in the construction of complex molecules.[1]

Reaction Principle and Stoichiometry

The synthesis of this compound from butyryl chloride is a nucleophilic acyl substitution reaction.[4] Butyryl chloride, an acid chloride, serves as the electrophilic acylating agent. The nucleophile is N,O-dimethylhydroxylamine, which is typically used in its hydrochloride salt form for easier handling and stability.[3][5] A base is required to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.

Overall Reaction:

Experimental Data Summary

The following tables summarize the key reagents and reaction parameters for the synthesis of this compound.

Table 1: Reactant and Reagent Specifications

| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |

| Butyryl chloride | Acylating Agent | C4H7ClO | 106.55 | ≥98% |

| N,O-Dimethylhydroxylamine hydrochloride | Nucleophile Precursor | C2H8ClNO | 97.56 | ≥98% |

| Pyridine or Triethylamine | Base | C5H5N or C6H15N | 79.10 or 101.19 | ≥99% |

| Dichloromethane (DCM) | Solvent | CH2Cl2 | 84.93 | Anhydrous |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Notes |

| Stoichiometry (Butyryl chloride:N,O-dimethylhydroxylamine HCl:Base) | 1 : 1-1.2 : 2-2.2 | Excess base is used to neutralize HCl from the salt and the reaction. |

| Temperature | 0 °C to room temperature | The reaction is typically started at 0 °C and allowed to warm to room temperature. |

| Reaction Time | 1-4 hours | Reaction progress can be monitored by TLC or GC. |

| Solvent | Dichloromethane (DCM) or Diethyl ether | Anhydrous conditions are recommended. |

| Typical Yield | 67-95% | Yields can vary based on reaction scale and purification method.[2] |

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for Weinreb amide synthesis.[5][6] Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.

Materials:

-

Butyryl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine (or Triethylamine)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) in anhydrous dichloromethane. Cool the resulting suspension to 0 °C using an ice bath.

-

Addition of Base: Slowly add pyridine or triethylamine (2.1 equiv) to the stirred suspension at 0 °C.

-

Addition of Butyryl Chloride: Add butyryl chloride (1.0 equiv) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

If necessary, the crude product can be further purified by vacuum distillation or flash column chromatography.[7]

-

Visualizations

Reaction Pathway Diagram

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Weinreb amides [pubsapp.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

N-Methoxy-N-methylbutanamide: A Comprehensive Technical Guide for its Application as a Weinreb Amide Intermediate

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in modern organic synthesis. Their unique reactivity allows for the controlled formation of ketones and aldehydes from carboxylic acid derivatives, circumventing the pervasive issue of over-addition often encountered with highly reactive organometallic reagents. This technical guide focuses on N-methoxy-N-methylbutanamide, a specific and representative Weinreb amide, detailing its synthesis, properties, and critical role in acylation and reduction reactions. This document provides in-depth experimental protocols, quantitative data, and visual diagrams to facilitate its effective use in research and development settings.

Introduction to Weinreb Amides

The synthesis of ketones from carboxylic acid derivatives via organometallic reagents like Grignard or organolithium compounds is often plagued by a lack of control.[1][2] The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[2][3]

In 1981, Steven M. Weinreb and Steven Nahm developed a robust solution to this problem by introducing N-methoxy-N-methylamides.[3] These compounds, now known as Weinreb-Nahm amides, react with organometallic reagents to form a highly stable, metal-chelated tetrahedral intermediate.[2][3] This intermediate is stable at low temperatures and does not collapse until acidic workup, thereby preventing the common over-addition problem and allowing for the isolation of the desired ketone in high yield.[1][2][3][4] Furthermore, these amides can be readily reduced to aldehydes.[2] this compound serves as an excellent example of this functional group, showcasing its utility and versatility.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| Synonyms | N-Methoxy-N-methylbutyramide | [5][6][7] |

| CAS Number | 109480-78-6 | [5][6] |

| Molecular Formula | C₆H₁₃NO₂ | [5][6][7][8] |

| Molecular Weight | 131.17 g/mol | [5][8] |

| Appearance | Colorless oil/liquid | [7][8] |

| Boiling Point | 144.1 ± 23.0 °C (Predicted) | [6] |

| Density | 0.948 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in water and many organic solvents. | [8] |

Synthesis and Experimental Protocols

This compound is typically synthesized from an activated form of butanoic acid, such as butanoyl chloride.

The overall transformation from a carboxylic acid to a ketone or aldehyde via a Weinreb amide intermediate is a reliable multi-step process.

Caption: General workflow for ketone/aldehyde synthesis.

This protocol is adapted from the general procedure for preparing Weinreb amides from acid chlorides.[2]

Materials:

-

Butanoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Chloroform (ethanol-free) or Dichloromethane (DCM)

-

Brine solution

-

Ether and Methylene Chloride (1:1 mixture)

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in 10 mL of ethanol-free chloroform per mmol of the starting acid chloride.[2]

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (2.2 equivalents) to the cooled solution.[2]

-

Slowly add butanoyl chloride (1.0 equivalent) to the mixture.

-

Allow the reaction mixture to warm to ambient temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, concentrate the mixture in vacuo using a rotary evaporator.[2]

-

Partition the resulting residue between a brine solution and a 1:1 mixture of ether and methylene chloride.[2]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[2]

-

Concentrate the filtrate in vacuo to afford the crude this compound.

-

Purify the product by silica gel chromatography or distillation to yield a colorless oil.[2]

Reactions of this compound

The utility of this compound lies in its clean conversion to ketones and aldehydes.

The reaction with Grignard (R-MgX) or organolithium (R-Li) reagents proceeds via a stable chelated intermediate, which upon acidic workup yields the corresponding ketone.[2][3] This method is highly effective and generally provides high yields.[2][9]

Caption: Mechanism of ketone synthesis from a Weinreb amide.

This protocol is based on the general procedure described by Weinreb and Nahm.[2]

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Organometallic reagent (e.g., Phenylmagnesium bromide or n-Butyllithium) (1.1-1.2 equivalents)

-

5% Hydrochloric acid (HCl)

-

Appropriate organic solvent for extraction (e.g., Ether)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve this compound (1.0 equivalent) in dry THF (10 mL per mmol of amide) in a flame-dried, two-neck flask under an inert atmosphere.

-

Cool the solution to the desired temperature (typically 0°C or -78°C).[2]

-

Slowly add the organometallic reagent (1.1 to 1.2 equivalents) via syringe.

-

Stir the reaction mixture at the chosen temperature until TLC analysis indicates the complete consumption of the starting amide.[2]

-

Quench the reaction by carefully pouring it into a stirred solution of 5% HCl at 0°C.[2]

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate in vacuo and purify the resulting ketone product via silica gel chromatography or distillation.

| Organometallic Reagent | Product | Typical Yield |

| Phenylmagnesium bromide | Butyrophenone | High (>85%) |

| Methylmagnesium iodide | 2-Pentanone | High (>85%) |

| n-Butyllithium | 5-Nonanone | High (>85%) |

| Vinylmagnesium bromide | 1-Hexen-3-one | High (>80%) |

| Note: Yields are representative for Weinreb amide reactions and may vary based on specific conditions and substrates.[2][9] |

Weinreb amides can be conveniently reduced to aldehydes using common hydride reagents.[2] The stable intermediate prevents over-reduction to the primary alcohol, a common side reaction when reducing esters or acid chlorides.

Procedure: The experimental protocol is similar to Protocol 2, substituting the organometallic reagent with a reducing agent like Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H). A slight excess of the hydride reagent is often used. The reaction is quenched carefully at low temperature (e.g., with Rochelle's salt solution or dropwise addition of water/acid).

| Reagent | Product | Typical Yield |

| LiAlH₄ | Butanal | High |

| DIBAL-H | Butanal | High |

| Note: Yields are generally high for the reduction of Weinreb amides.[2][4] |

Conclusion

This compound is an exemplary Weinreb amide intermediate that provides a reliable and high-yielding pathway for the synthesis of ketones and aldehydes.[2][10] Its ability to form a stable, chelated intermediate with organometallic reagents effectively prevents the over-addition that compromises many traditional acylation methods.[1][3] The straightforward preparation and predictable reactivity of this compound make it a powerful tool for researchers and synthetic chemists in the pharmaceutical and fine chemical industries. The protocols and data presented in this guide offer a practical framework for the successful implementation of this versatile reagent in complex molecule synthesis.

References

- 1. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. N-Methoxy-N-methylbutyramide | C6H13NO2 | CID 13704543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. N-Methoxy-N-methylbutyramide | CymitQuimica [cymitquimica.com]

- 8. N-Methoxy-N-Methyl-n-butylaMide [chembk.com]

- 9. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

physical and chemical properties of N-Methoxy-N-methylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N-methylbutanamide, also known as a Weinreb amide, is a versatile synthetic intermediate widely utilized in organic chemistry, particularly in the synthesis of complex molecules and pharmaceutical agents. Its structure allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to produce tertiary alcohols. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and its characteristic reactivity.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 109480-78-6 | |

| Molecular Formula | C₆H₁₃NO₂ | |

| Molecular Weight | 131.17 g/mol | |

| Appearance | Colorless oil | |

| Boiling Point | 144.1 ± 23.0 °C (Predicted) | |

| Density | 0.948 ± 0.06 g/cm³ (Predicted) | |

| Refractive Index | 1.4300 to 1.4340 | |

| Solubility | Soluble in chloroform and methanol (slightly). | |

| Stability | Moisture sensitive. | |

| Storage | Hygroscopic, store in a refrigerator under an inert atmosphere. |

Spectroscopic Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~3.7 (s, 3H, O-CH₃), ~3.2 (s, 3H, N-CH₃), ~2.4 (t, 2H, -CH₂-C=O), ~1.7 (sextet, 2H, -CH₂-CH₂-C=O), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): ~174 (C=O), ~61 (O-CH₃), ~34 (N-CH₃), ~28 (-CH₂-C=O), ~19 (-CH₂-CH₂-C=O), ~14 (-CH₃) |

| FTIR | ν (cm⁻¹): ~2960 (C-H stretch), ~1660 (C=O stretch, amide), ~1450 (C-H bend), ~1180 (C-N stretch), ~1050 (C-O stretch) |

| Mass Spec (EI) | m/z (%): 131 (M+), 100 ([M-OCH₃]⁺), 72 ([M-C₃H₇]⁺), 58 ([CH₃N(O)CH₃]⁺) |

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis and purification of this compound.

Synthesis of this compound from Butanoyl Chloride

This method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

Butanoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride and anhydrous dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add pyridine or triethylamine to the stirred suspension.

-

In a separate dropping funnel, dissolve butanoyl chloride in anhydrous dichloromethane.

-

Add the butanoyl chloride solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Fractional Distillation

Purification of the crude product can be achieved by fractional distillation under reduced pressure.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Transfer the crude this compound to the distillation flask.

-

Apply a vacuum and gradually heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point for the given pressure.

-

Analyze the purity of the collected fractions using an appropriate analytical technique such as GC-MS or NMR.

Chemical Reactivity and Applications

This compound is primarily used as a precursor for the synthesis of ketones. The Weinreb amide functionality allows for the controlled addition of one equivalent of an organometallic reagent (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common over-addition that leads to tertiary alcohols.

Reaction with a Grignard Reagent to form a Ketone

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Add 1 M HCl to hydrolyze the intermediate.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or distillation.

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Synthesis workflow for this compound.

Caption: Workflow for ketone synthesis from a Weinreb amide.

An In-depth Technical Guide to the Solubility of N-Methoxy-N-methylbutanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Methoxy-N-methylbutanamide, a Weinreb amide widely utilized in organic synthesis. While specific quantitative solubility data is not extensively available in public literature, this document consolidates qualitative information, outlines established experimental protocols for solubility determination, and presents a logical framework for understanding its behavior in various organic solvents.

Introduction to this compound

This compound, also known as a Weinreb amide, is a valuable reagent in organic chemistry. Its structure, featuring a carbonyl group, a nitrogen atom, and a methoxy group, allows for controlled reactions with nucleophiles, primarily in the synthesis of ketones and aldehydes.[1] Understanding its solubility is critical for reaction setup, purification processes, and formulation development.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | [2][3][4] |

| Molecular Weight | 131.17 g/mol | [2][3][5] |

| Appearance | Colorless liquid | [2][4] |

| Boiling Point | 222 °C | [2] |

| Density | 0.997 g/cm³ | [2] |

Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both polar (the amide and methoxy groups) and non-polar (the butyl chain) characteristics. This dual nature suggests its solubility in a range of organic solvents.

Qualitative Solubility Data:

Based on available information, this compound is described as being soluble in water and many organic solvents.[2] Specific qualitative observations are summarized below.

| Solvent Class | Solvent | Solubility | Source |

| General | Many Organic Solvents | Soluble | [2] |

| Halogenated | Chloroform | Slightly Soluble | |

| Alcohols | Methanol | Slightly Soluble |

It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can vary significantly with temperature. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

A precise and reproducible method for determining the quantitative solubility of this compound in a specific organic solvent is the saturation shake-flask method. This method is considered the gold standard for obtaining thermodynamic equilibrium solubility data.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully separate the supernatant from the solid. This can be achieved by centrifugation followed by careful decantation of the clear supernatant, or by filtering the solution through a chemically inert filter (e.g., PTFE).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Dilute the saturated supernatant with the organic solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Conclusion

This compound is a versatile synthetic intermediate with solubility in a range of organic solvents. While comprehensive quantitative data is limited, a qualitative understanding of its solubility can be inferred from its structure. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust methodology for their determination. This will enable researchers and developers to optimize reaction conditions, streamline purification processes, and develop effective formulations.

References

- 1. Weinreb amides [pubsapp.acs.org]

- 2. chembk.com [chembk.com]

- 3. N-Methoxy-N-methylbutyramide | C6H13NO2 | CID 13704543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methoxy-N-methylbutyramide | CymitQuimica [cymitquimica.com]

- 5. 4-methoxy-N-methylbutanamide | C6H13NO2 | CID 23398211 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Methoxy-N-methylbutanamide (CAS Number 109480-78-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding N-Methoxy-N-methylbutanamide. Extensive searches for specific experimental characterization data (NMR, IR, Mass Spectrometry) and biological activity data for this compound have not yielded specific results. The information presented is based on general knowledge of related compounds and synthetic methodologies.

Introduction

This compound, identified by the CAS number 109480-78-6, is a member of the Weinreb amide class of compounds. Weinreb amides are N-methoxy-N-methylamides of carboxylic acids and are renowned as versatile intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes. Their stability and predictable reactivity with organometallic reagents make them valuable tools in the construction of complex molecules, a critical aspect of drug discovery and development. This guide aims to provide a comprehensive overview of the available technical information for this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These values are primarily sourced from computational predictions and chemical supplier databases.

| Property | Value | Source |

| CAS Number | 109480-78-6 | N/A |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Methoxy-N-methylbutyramide, Butanamide, N-methoxy-N-methyl- | [1] |

| Physical State | Liquid (predicted/reported by suppliers) | N/A |

| Boiling Point | 144.1 ± 23.0 °C (predicted) | N/A |

| Density | 0.948 ± 0.06 g/cm³ (predicted) | N/A |

| Solubility | Soluble in chloroform and methanol (slightly) | N/A |

Synthesis and Purification

This compound is synthesized via the formation of an amide bond between a butyric acid derivative and N,O-dimethylhydroxylamine. A common and efficient method involves the use of an activated form of butyric acid, such as butyryl chloride.

Experimental Protocol: Synthesis from Butyryl Chloride

This protocol is a general procedure for the synthesis of Weinreb amides from acid chlorides and can be adapted for this compound.

Materials:

-

Butyryl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Anhydrous dichloromethane (DCM)

-

A suitable non-nucleophilic base (e.g., triethylamine or pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Amine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane.

-

Basification: Cool the solution in an ice bath and slowly add at least two equivalents of a non-nucleophilic base (e.g., triethylamine). Stir the resulting slurry for 15-30 minutes.

-

Acylation: While maintaining the cold temperature, add a solution of butyryl chloride in anhydrous dichloromethane dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound can be purified by vacuum distillation to yield the final product as a liquid.

References

In-Depth Technical Guide: Stability and Storage of N-Methoxy-N-methylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Methoxy-N-methylbutanamide, a commonly used Weinreb amide in organic synthesis. Understanding the stability profile of this reagent is critical for ensuring the integrity of synthetic processes and the quality of resulting products. This document outlines its known stability characteristics, provides general protocols for forced degradation studies applicable to this class of compounds, and details recommended storage and handling procedures.

Core Stability Profile and Storage Recommendations

This compound is generally considered a stable compound under standard laboratory conditions, facilitating its purification and storage. However, like all chemical reagents, its stability is not absolute and is influenced by environmental factors such as temperature, humidity, and light.

Recommended Storage Conditions:

Based on available safety data sheets (SDS) and general chemical handling principles, the following storage conditions are recommended to maintain the quality and stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area.[1] Some suppliers suggest room temperature storage. | Minimizes the risk of thermal degradation and reduces vaporization, given its classification as a flammable liquid.[1] |

| Atmosphere | Store in a tightly closed container. | Prevents contamination from atmospheric moisture and other reactive gases. Some sources specify storage under an inert atmosphere. |

| Light | Store in a shaded area.[1] | Protects the compound from potential photodegradation, a common degradation pathway for many organic molecules. |

| Incompatible Materials | Keep away from strong oxidizing agents, heat, sparks, and open flames.[1] | This compound is a flammable liquid and can react exothermically with strong oxidizers.[1] |

Forced Degradation Studies: A General Framework

Experimental Protocols for Forced Degradation

The following protocols provide a starting point for investigating the stability of this compound under various stress conditions.

2.1.1. Hydrolytic Degradation

-

Objective: To assess stability towards acid and base-catalyzed hydrolysis.

-

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in:

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Purified Water (as a control)

-

-

Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a suitable analytical method (e.g., HPLC-UV/MS) to quantify the remaining parent compound and detect any degradation products. The acid hydrolysis of N-methylbutanamide is known to produce butanoic acid and methylammonium chloride.[4]

-

2.1.2. Oxidative Degradation

-

Objective: To evaluate susceptibility to oxidation.

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

-

Maintain the solution at room temperature.

-

Withdraw aliquots at specified time points.

-

Analyze the samples to determine the extent of degradation.

-

2.1.3. Photolytic Degradation

-

Objective: To assess stability under light exposure.

-

Protocol:

-

Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[5] The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples at appropriate time intervals.

-

2.1.4. Thermal Degradation

-

Objective: To determine stability at elevated temperatures.

-

Protocol:

-

Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C or higher).[6]

-

Analyze the sample at various time points to assess for degradation.

-

Development of a Stability-Indicating Method

A crucial aspect of forced degradation studies is the use of a stability-indicating analytical method.[7][8] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and effective technique.[7][8]

General HPLC Method Parameters:

-

Column: A reversed-phase C18 column is often a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb, or MS detection for identification of degradation products.

-

Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualization of Workflows and Pathways

Diagram 1: Forced Degradation Experimental Workflow

Caption: Workflow for forced degradation studies of this compound.

Diagram 2: Potential Amide Hydrolysis Pathway

Caption: Generalized pathway for the hydrolysis of a Weinreb amide.

Conclusion

This compound is a robust reagent when stored under appropriate conditions. Adherence to the recommended storage guidelines will help ensure its long-term stability and performance in synthetic applications. While specific degradation data is limited, the provided framework for forced degradation studies offers a systematic approach for researchers and drug development professionals to thoroughly characterize its stability profile and develop validated, stability-indicating analytical methods. This foundational knowledge is crucial for the reliable use of this important synthetic building block.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Solved 10. Acid hydrolysis of N-methylbutanamide (in water | Chegg.com [chegg.com]

- 5. biomedres.us [biomedres.us]

- 6. SOP for Forced Degradation Study [m-pharmainfo.com]

- 7. ijsdr.org [ijsdr.org]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Theoretical vs. Experimental Yield of N-Methoxy-N-methylbutanamide

This guide provides a comprehensive overview of the synthesis of N-Methoxy-N-methylbutanamide, a Weinreb amide, with a focus on the theoretical and typically achieved experimental yields. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis.[1][2][3] Their significance lies in their reaction with organometallic reagents (like Grignard or organolithium reagents) to produce ketones, or their reduction with hydride reagents to yield aldehydes.[1][3] A key advantage of the Weinreb amide is its ability to resist the common problem of over-addition by forming a stable chelated tetrahedral intermediate, which prevents the second addition of the nucleophile that is often observed with other acyl compounds like esters or acid chlorides.[1][2]

The synthesis of this compound is a representative example of the formation of a Weinreb amide. A common and efficient method involves the reaction of an acyl chloride, in this case, butanoyl chloride, with N,O-dimethylhydroxylamine hydrochloride.[1][2]

Synthesis of this compound

The chemical transformation for the synthesis of this compound from butanoyl chloride is depicted below:

Reaction Scheme:

Butanoyl Chloride + N,O-Dimethylhydroxylamine Hydrochloride + Triethylamine → this compound + Triethylamine Hydrochloride

In this reaction, butanoyl chloride serves as the acylating agent, and N,O-dimethylhydroxylamine hydrochloride is the source of the N-methoxy-N-methylamine.[1][4] A base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid that is both present in the starting material and generated during the reaction.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Butanoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amine and Base: N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents) is suspended in anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath. Triethylamine (2.2 equivalents) is then added dropwise to the stirred suspension.

-

Addition of Acyl Chloride: Butanoyl chloride (1.0 equivalent) is dissolved in a small amount of anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature is maintained below 10 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 1-2 hours or until completion is confirmed by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of deionized water. The mixture is transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation or column chromatography to obtain the final product.

Yield Calculation: Theoretical vs. Experimental

For the purpose of this guide, we will assume the following starting quantities for our calculation:

-

Butanoyl chloride: 10.0 g

-

N,O-Dimethylhydroxylamine hydrochloride: 1.1 equivalents

-

Triethylamine: 2.2 equivalents

Molecular Weights:

-

Butanoyl chloride (C₄H₇ClO): 106.55 g/mol

-

This compound (C₆H₁₃NO₂): 131.17 g/mol

Theoretical Yield Calculation:

-

Moles of Butanoyl Chloride (Limiting Reagent):

-

Moles = Mass / Molar Mass = 10.0 g / 106.55 g/mol = 0.0938 moles

-

-

Stoichiometry: The reaction is 1:1 between butanoyl chloride and the final product.

-

Theoretical Mass of Product:

-

Mass = Moles × Molar Mass of Product = 0.0938 moles × 131.17 g/mol = 12.30 g

-

The theoretical yield of this compound is therefore 12.30 g .

Experimental Yield:

The experimental yield of Weinreb amide synthesis can vary based on reaction conditions, purity of reagents, and purification techniques. However, literature reports for analogous reactions consistently show high yields.[5][6] A typical experimental yield for this type of reaction is in the range of 75-95%.

For this guide, we will use a representative experimental yield of 85% .

-

Expected Experimental Mass: 12.30 g (Theoretical Yield) × 0.85 = 10.46 g

Data Presentation

The quantitative data for the synthesis of this compound is summarized in the table below for clear comparison.

| Parameter | Value | Unit |

| Starting Material (Limiting Reagent) | ||

| Compound | Butanoyl Chloride | |

| Mass | 10.0 | g |

| Molar Mass | 106.55 | g/mol |

| Moles | 0.0938 | mol |

| Product | ||

| Compound | This compound | |

| Molar Mass | 131.17 | g/mol |

| Yields | ||

| Theoretical Yield | 12.30 | g |

| Representative Experimental Yield | 10.46 | g |

| Percentage Yield | 85 | % |

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

discovery and history of Weinreb amides in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of the Weinreb amide has revolutionized the field of organic synthesis, providing a robust and reliable method for the preparation of ketones and aldehydes. This technical guide delves into the history, mechanism, and practical application of this indispensable functional group, offering detailed experimental protocols and quantitative data to support its implementation in research and development. Its unique reactivity profile, which masterfully circumvents the common problem of over-addition of organometallic reagents, has cemented its place in the synthetic chemist's toolbox, particularly in the intricate world of natural product synthesis and drug development.

Discovery and Historical Context

Prior to 1981, the synthesis of ketones from carboxylic acid derivatives and organometallic reagents was often a fraught process. The high reactivity of the initially formed ketone intermediate typically led to a second nucleophilic attack, resulting in the formation of undesired tertiary alcohols. This lack of control necessitated tedious protecting group strategies or the use of less reactive and often more complex organometallic reagents.

A seminal 1981 paper by Steven M. Weinreb and Steven Nahm in Tetrahedron Letters titled "N-methoxy-n-methylamides as effective acylating agents" changed the landscape of ketone synthesis.[1][2] They introduced the N-methoxy-N-methylamide, now universally known as the Weinreb amide, as a highly effective acylating agent. Their work demonstrated that these amides react cleanly with a variety of Grignard and organolithium reagents to afford the corresponding ketones in high yields, with no evidence of over-addition.[1] This groundbreaking discovery provided a simple and efficient solution to a long-standing challenge in organic synthesis.

The Mechanism: A Tale of Chelation and Stability

The remarkable selectivity of the Weinreb amide reaction lies in the formation of a stable, chelated tetrahedral intermediate.[3][4][5] When an organometallic reagent (R'-M) adds to the Weinreb amide, the resulting tetrahedral intermediate is stabilized through chelation of the metal atom by both the newly formed oxyanion and the methoxy group's oxygen atom.[4][5][6] This five-membered ring structure is remarkably stable at low temperatures, preventing the collapse of the intermediate and the release of the ketone until a deliberate aqueous workup.[3][4][5] This controlled release of the product is the key to preventing the second addition of the organometallic reagent.

The following diagram illustrates the generally accepted mechanism of the Weinreb ketone synthesis:

Caption: Mechanism of the Weinreb Ketone Synthesis.

Data Presentation: A Survey of Yields

The versatility of the Weinreb amide synthesis is evident in its broad substrate scope and consistently high yields. The following tables summarize representative yields for the formation of Weinreb amides from carboxylic acids and their subsequent conversion to ketones using Grignard reagents.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids

| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzoic Acid | PPh₃/I₂ | i-Pr₂NEt | CH₂Cl₂ | 1 | 85 | [7] |

| 4-Methoxybenzoic Acid | P[NMe(OMe)]₃ | - | Toluene | 0.5 | 98 | [8] |

| 4-Nitrobenzoic Acid | P[NMe(OMe)]₃ | - | Toluene | 0.5 | 96 | [8] |

| Pivalic Acid | P[NMe(OMe)]₃ | - | Toluene | 1 | 95 | [8] |

| Adamantane-1-carboxylic acid | P[NMe(OMe)]₃ | - | Toluene | 2 | 97 | [8] |

| (E)-Cinnamic Acid | N-Acylbenzotriazole | Et₃N | THF | 24 | 89 | [9] |

| N-Boc-L-Alanine | N-Acylbenzotriazole | Et₃N | THF | 24 | 92 | [9] |

Table 2: Synthesis of Ketones from Weinreb Amides and Grignard Reagents

| Weinreb Amide | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-methoxy-N-methylbenzamide | PhMgCl | THF | 0 | 94 | [1] |

| N-methoxy-N-methylacetamide | PhMgCl | THF | 0 | 85 | [1] |

| N-methoxy-N-methyl-2-naphthamide | MeMgI | THF | 0 | 97 | [1] |

| N-methoxy-N-methyl-(E)-cinnamamide | MeMgI | THF | 0 | 92 | [1] |

| N-methoxy-N-methylfuran-2-carboxamide | PhMgCl | THF | 0 | 88 | [1] |

| N-methoxy-N-methyl-4-cyanobenzamide | 3-Fluorophenylmagnesium chloride | Toluene | 23 | 91 | [10] |

| N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | 3-Fluorophenylmagnesium chloride | Toluene | 23 | 89 | [10] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a Weinreb amide from a carboxylic acid and its subsequent conversion to a ketone.

Synthesis of N-methoxy-N-methylbenzamide from Benzoic Acid

This one-pot procedure utilizes PPh₃/I₂ as the activating agent.[7]

Materials:

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Benzoic acid

-

N,O-dimethylhydroxylamine hydrochloride

-

Diisopropylethylamine (i-Pr₂NEt)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous NH₄Cl

-

Anhydrous Na₂SO₄

Procedure:

-

To a stirred solution of iodine (1.0 mmol) in dry CH₂Cl₂ (5 mL) at 0 °C, add triphenylphosphine (1.0 mmol).

-

Flush the reaction mixture with nitrogen gas and stir at 0 °C for 5 minutes.

-

At this temperature, add the carboxylic acid (1.0 mmol), followed by the dropwise addition of i-Pr₂NEt (2.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.0 mmol).

-

Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed as monitored by TLC.

-

Dilute the reaction mixture with water and extract with CH₂Cl₂.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexanes/EtOAc).

Synthesis of Acetophenone from N-methoxy-N-methylacetamide and Phenylmagnesium Chloride

This procedure is adapted from the original work of Weinreb and Nahm.[1]

Materials:

-

N-methoxy-N-methylacetamide

-

Phenylmagnesium chloride (in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl

-

Diethyl ether

-

Anhydrous MgSO₄

Procedure:

-

To a solution of N-methoxy-N-methylacetamide (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of phenylmagnesium chloride (1.1 mmol) in THF dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography or distillation to afford the desired ketone.

Logical Relationships and Experimental Workflows

The strategic advantage of the Weinreb amide synthesis can be visualized as a workflow that diverges from traditional methods to avoid undesirable side products.

Caption: Advantage of the Weinreb Synthesis Workflow.

Applications in Drug Development: The Case of Remdesivir

The utility of the Weinreb amide extends beyond academic curiosity and finds significant application in the pharmaceutical industry. A pertinent example is its use in the synthesis of a key intermediate for the antiviral drug Remdesivir.[11] The synthesis of this complex molecule requires precise control over reactive intermediates. The Weinreb amide approach was successfully employed to prepare a key glycosylation precursor, eliminating over-addition side reactions and enabling a high-yield, scalable synthesis.[11] This highlights the critical role of the Weinreb amide in streamlining the production of vital medicines.

The following diagram outlines the key transformation in the synthesis of the Remdesivir intermediate:

Caption: Weinreb Amide in Remdesivir Intermediate Synthesis.

Conclusion

The discovery of the Weinreb amide represents a landmark achievement in organic synthesis. Its elegant mechanism, predicated on the formation of a stable chelated intermediate, provides a powerful and general solution to the challenge of controlled ketone and aldehyde synthesis. The broad functional group tolerance, high yields, and operational simplicity have rendered it an indispensable tool for chemists in academia and industry alike. As demonstrated by its application in the synthesis of complex pharmaceuticals like Remdesivir, the legacy of the Weinreb amide continues to be written in the successful creation of molecules that impact human health and well-being.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. N-methoxy-n-methylamides as effective acylating agents | Semantic Scholar [semanticscholar.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Methoxy-N-methylbutanamide in Carbon-Carbon Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N-methylbutanamide, a specific example of a Weinreb amide, serves as a powerful and versatile reagent in modern organic synthesis, particularly in the crucial process of carbon-carbon (C-C) bond formation. Its unique structural features allow for the controlled and high-yield synthesis of ketones from highly reactive organometallic reagents, overcoming a fundamental challenge in organic chemistry. This technical guide provides an in-depth exploration of the role of this compound in C-C bond formation, detailing its synthesis, reaction mechanisms, and application with various organometallic partners. The information is presented to be directly applicable for researchers and professionals in the field of drug development and chemical synthesis.

Core Principles: The Weinreb Amide Advantage

The primary challenge in reacting organometallic reagents (such as Grignard or organolithium reagents) with traditional acylating agents like acid chlorides or esters is the propensity for over-addition. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.

N-Methoxy-N-methylamides, including this compound, circumvent this issue through the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][2] This intermediate is stabilized by the coordination of the metal cation between the carbonyl oxygen and the methoxy oxygen. This stable complex prevents the collapse of the intermediate and subsequent over-addition, ensuring the reaction stops at the ketone stage upon acidic workup.[1][2]

Synthesis of this compound

The preparation of this compound is typically achieved through the reaction of a butanoyl derivative with N,O-dimethylhydroxylamine hydrochloride. A common and efficient method involves the use of a coupling agent or the activation of the carboxylic acid.

Experimental Protocol: Synthesis from Butanoyl Chloride

This protocol details the synthesis of this compound from butanoyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

Butanoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane, add pyridine (2.2 equivalents) at 0 °C under an inert atmosphere.

-

Slowly add butanoyl chloride (1.0 equivalent) to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by fractional distillation or column chromatography to yield a colorless oil.

Carbon-Carbon Bond Formation Reactions

This compound readily reacts with a variety of organometallic reagents to form the corresponding ketones in high yields. The general reaction scheme is as follows:

Caption: General reaction scheme for ketone synthesis.

Reactions with Grignard Reagents

Grignard reagents (R-MgX) are a common choice for C-C bond formation with this compound. The reactions are typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (THF).

Quantitative Data for Reactions with Grignard Reagents:

| Grignard Reagent (R'-MgX) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenylmagnesium bromide | 1-Phenylbutan-1-one | THF | 0 to RT | 2 | ~90 |

| Ethylmagnesium bromide | Hexan-3-one | Diethyl ether | 0 to RT | 2 | ~85 |

| Isopropylmagnesium chloride | 2-Methylpentan-3-one | THF | 0 to RT | 3 | ~80 |

Experimental Protocol: Synthesis of 1-Phenylbutan-1-one

This protocol describes the reaction of this compound with phenylmagnesium bromide.

Materials:

-

This compound

-

Phenylmagnesium bromide (solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the solution of phenylmagnesium bromide (1.1 equivalents) to the stirred amide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 1-phenylbutan-1-one by column chromatography or distillation.

Reactions with Organolithium Reagents

Organolithium reagents (R-Li) are generally more reactive than Grignard reagents and also provide excellent yields of ketones when reacted with this compound. These reactions are typically performed at low temperatures to control reactivity.

Quantitative Data for Reactions with Organolithium Reagents:

| Organolithium Reagent (R'-Li) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| n-Butyllithium | Octan-4-one | THF | -78 to 0 | 1 | ~92 |

| Phenyllithium | 1-Phenylbutan-1-one | THF | -78 to 0 | 1 | ~95 |

| Ethyllithium | Hexan-3-one | Diethyl ether | -78 to 0 | 1.5 | ~88 |

Experimental Protocol: Synthesis of Octan-4-one

This protocol details the reaction of this compound with n-butyllithium.

Materials:

-

This compound

-

n-Butyllithium (solution in hexanes)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution (1.05 equivalents) to the stirred amide solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C over 1 hour.

-

Monitor the reaction by TLC. Once complete, quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude octan-4-one by distillation.

Reaction Mechanism and Workflow

The success of the Weinreb ketone synthesis lies in the stability of the tetrahedral intermediate. The following diagrams illustrate the mechanism and a typical experimental workflow.

References

Methodological & Application

Application Notes and Protocols for Ketone Synthesis using N-Methoxy-N-methylbutanamide and Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. A significant challenge in this area is the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives, such as esters and acid chlorides, which often leads to the formation of undesired tertiary alcohols.[1][2] The Weinreb-Nahm ketone synthesis, a powerful and widely adopted method, circumvents this issue through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[3]

This application note provides a detailed overview and experimental protocols for the synthesis of ketones via the reaction of a specific Weinreb amide, N-methoxy-N-methylbutanamide , with various Grignard reagents. The key to the success of this method lies in the formation of a stable, chelated tetrahedral intermediate which resists further nucleophilic attack.[3][4][5] Upon acidic workup, this intermediate collapses to afford the desired ketone in high yield.[6] This methodology is distinguished by its high chemoselectivity, tolerance of a wide range of functional groups, and mild reaction conditions.[3][7]

Reaction Mechanism and Workflow

The reaction proceeds through a nucleophilic addition of the Grignard reagent to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium atom between the carbonyl oxygen and the methoxy oxygen. This stable intermediate prevents the addition of a second equivalent of the Grignard reagent. Subsequent acidic workup hydrolyzes the intermediate to yield the ketone.

Caption: Reaction mechanism of the Weinreb ketone synthesis.

A general experimental workflow for this synthesis is outlined below. It involves the careful preparation of the Grignard reagent, its reaction with the Weinreb amide under controlled temperature, and subsequent workup and purification.

Caption: General experimental workflow for ketone synthesis.

Data Presentation

The following table summarizes the yields of various ketones synthesized from N-methoxy-N-methylamides and different organometallic reagents, demonstrating the versatility of this reaction.